Benzarone

Catalog No.
S520818
CAS No.
1477-19-6
M.F
C17H14O3
M. Wt
266.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzarone

CAS Number

1477-19-6

Product Name

Benzarone

IUPAC Name

(2-ethyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C17H14O3/c1-2-14-16(13-5-3-4-6-15(13)20-14)17(19)11-7-9-12(18)10-8-11/h3-10,18H,2H2,1H3

InChI Key

RFRXIWQYSOIBDI-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O

Solubility

Soluble in DMSO

Synonyms

Benzarone; Benzaronum; Benzarona; Vasoc; Venagil;

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O

Description

The exact mass of the compound Benzarone is 266.09 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82134. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. It belongs to the ontological category of 1-benzofurans in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Uric Acid Reduction

  • One of the primary areas of research for Benzarone is its ability to lower uric acid levels in the blood. Uric acid is a waste product formed during the breakdown of purines in the body. High uric acid levels can lead to gout, a form of arthritis characterized by sudden and severe joint pain. Studies have shown that Benzarone effectively reduces uric acid production, making it a potential therapeutic option for gout management.

Source

Klabusay L, et al. (1972) Interval histograms. Application to the study of uric acid excretion in gouty subjects treated with Benzarone. Fysiatr Reumatol Vestn. 50:352-7

Disclaimer

While research suggests Benzarone's effectiveness in lowering uric acid, it's not a widely used treatment for gout. Always consult a healthcare professional for gout management.

Other Potential Applications

  • Beyond gout, Benzarone's mechanism of action has sparked interest in its potential applications for other conditions. Some research suggests it might have a role in managing gouty nephropathy, a kidney complication associated with gout. Additionally, its effects on purine metabolism are being explored in the context of other diseases like Lesch-Nyhan syndrome, a rare genetic disorder [].

Benzarone is an organic compound classified as an aryl-phenylketone, specifically identified by the chemical formula C17H14O3C_{17}H_{14}O_{3} and the CAS number 1477-19-6. This compound features a complex structure that includes a benzofuran moiety, contributing to its unique chemical properties and biological activities. Benzarone is often associated with its potential therapeutic applications, particularly in the treatment of various medical conditions, including gout and certain cancers. Its structural similarity to other compounds such as benzbromarone and amiodarone indicates shared mechanisms of action and potential side effects, particularly concerning hepatotoxicity .

Typical of aryl-phenylketones. These reactions include:

  • Oxidation: Benzarone can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of more reactive intermediates.
  • Reduction: It can undergo reduction with agents such as lithium aluminum hydride, which can modify its functional groups and alter its biological activity.
  • Substitution Reactions: Due to the presence of halogen substituents, benzarone is susceptible to nucleophilic substitution reactions, which can introduce new functional groups into its structure.

These reactions are crucial for synthesizing derivatives that may enhance its therapeutic efficacy or reduce toxicity.

Benzarone exhibits significant biological activity, particularly in the context of cancer treatment and metabolic disorders. Key findings include:

  • Hepatotoxicity: Studies have shown that benzarone can induce mitochondrial dysfunction and apoptosis in liver cells, similar to other compounds like amiodarone. This toxicity is linked to increased production of reactive oxygen species and disruption of mitochondrial membrane potential .
  • Antitumor Activity: A derivative of benzarone has been identified as an allosteric inhibitor of EYA proteins, which are implicated in the growth of Sonic Hedgehog-driven medulloblastomas. This derivative demonstrated the ability to inhibit tumor growth both in vitro and in vivo, suggesting therapeutic potential against pediatric brain tumors .
  • Uricosuric Effects: Benzarone has been used as a uricosuric agent in treating gout by promoting uric acid excretion.

Benzarone can be synthesized through several methods:

  • Condensation Reactions: The synthesis often involves the condensation of appropriate aromatic aldehydes with ketones under acidic or basic conditions.
  • Halogenation: The introduction of iodine atoms into the benzene ring can be achieved through electrophilic aromatic substitution.
  • Functional Group Modifications: Subsequent reactions may modify hydroxyl or carbonyl groups to enhance solubility or biological activity.

The specific synthetic pathways may vary based on desired derivatives and their intended applications.

Benzarone has various applications across different fields:

  • Pharmaceuticals: Primarily used in treating gout due to its uricosuric properties.
  • Cancer Research: Investigated for its potential as an antitumor agent, particularly in targeting EYA proteins in medulloblastoma.
  • Research Tool: Utilized in studies exploring mitochondrial function and oxidative stress due to its effects on cellular respiration.

Benzarone interacts with several biological pathways and compounds:

  • Drug Interactions: Co-administration with other medications can alter therapeutic efficacy. For example, combining benzarone with acetylsalicylic acid may decrease its therapeutic effects, while allopurinol can increase its excretion .
  • Biochemical Pathways: Benzarone's ability to induce oxidative stress makes it a valuable compound for studying mitochondrial dysfunction and related diseases.

Benzarone shares structural and functional similarities with several compounds, making it unique in specific contexts:

CompoundStructure TypeKey CharacteristicsUnique Aspects
BenzbromaroneAryl-phenylketoneUricosuric agent; hepatotoxicityMore potent than benzarone in liver toxicity
AmiodaroneAntiarrhythmicMitochondrial toxin; induces apoptosisPrimarily used for cardiac conditions; significant side effects
BenzofuranHeterocyclic compoundLess toxic; lacks significant bioactivityDoes not induce hepatotoxicity at similar concentrations

Benzarone's unique combination of properties—its effectiveness against certain cancers while also posing hepatotoxic risks—distinguishes it from these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

266.094294304 g/mol

Monoisotopic Mass

266.094294304 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Melting Point

124.3 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

23ZW4BG89C

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 4 of 5 companies with hazard statement code(s):;
H361 (75%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H410 (25%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Benzbromarone is a nonpurine xanthine oxidase inhibitor used for the treatment of gout, but never approved for use in the United States because of concerns over reports of acute liver injury and deaths with its use.

MeSH Pharmacological Classification

Fibrinolytic Agents

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

1477-19-6

Wikipedia

Benzarone

General Manufacturing Information

Methanone, (2-ethyl-3-benzofuranyl)(4-hydroxyphenyl)-: INACTIVE

Dates

Modify: 2023-08-15
1: Kaufmann P, Török M, Hänni A, Roberts P, Gasser R, Krähenbühl S. Mechanisms of benzarone and benzbromarone-induced hepatic toxicity. Hepatology. 2005 Apr;41(4):925-35. PubMed PMID: 15799034.
2: de Vries JX, Walter-Sack I, van de Loo A, Kocher J. Determination of benzarone in human plasma and urine by high-performance liquid chromatography and gas chromatography-mass spectrometry. Identification of the conjugates. J Chromatogr. 1986 Oct 31;382:167-74. PubMed PMID: 3782383.
3: Knehr HE, Betz E. [Effect of benzarone on the oxygen consumption and the mechanical activity of vascular smooth muscle]. Arzneimittelforschung. 1983;33(2):211-4. German. PubMed PMID: 6682659.
4: Wood SG, John BA, Chasseaud LF, Bonn R, Grote H, Sandrock K, Darragh A, Lambe RF. Metabolic fate of the thrombolytic agent benzarone in man: comparison with the rat and dog. Xenobiotica. 1987 Jul;17(7):881-96. PubMed PMID: 3660858.
5: Roth J, Betz E, Schlote W. [Influence of 2-ethyl-3-(4-hydroxybenzoyl)-benzofuran (benzarone) on experimental atheromatosis (author's transl)]. Arzneimittelforschung. 1980;30(11):1897-902. German. PubMed PMID: 7193000.
6: Babany G, Larrey D, Pessayre D, Degott C, Rueff B, Benhamou JP. Chronic active hepatitis caused by benzarone. J Hepatol. 1987 Dec;5(3):332-5. PubMed PMID: 3429840.
7: Hautekeete ML, Henrion J, Naegels S, DeNeve A, Adler M, Deprez C, Devis G, Klöppel G. Severe hepatotoxicity related to benzarone: a report of three cases with two fatalities. Liver. 1995 Feb;15(1):25-9. PubMed PMID: 7776854.
8: Schmidt A, Staubesand J, Buddecke E. [The effect of benzarone on serum lipids and arterial wall of cholesterol fed rats]. Arzneimittelforschung. 1982;32(8):810-5. German. PubMed PMID: 6890357.
9: Walter-Sack I, de Vries JX, Ittensohn A, Kohlmeier M, Weber E. Benzbromarone disposition and uricosuric action; evidence for hydroxilation instead of debromination to benzarone. Klin Wochenschr. 1988 Feb 15;66(4):160-6. PubMed PMID: 3374026.
10: Gehenot M, Horsmans Y, Rahier J, Geubel AP. Subfulminant hepatitis requiring liver transplantation after benzarone administration. J Hepatol. 1994 Jun;20(6):842. PubMed PMID: 7930488.
11: Vergin H, Bishop G. High-performance liquid chromatographic determination of benzbromarone and the main metabolite benzarone in serum. J Chromatogr. 1980 Sep 12;183(3):383-6. PubMed PMID: 7419659.
12: Sepulchre D, De Plaen JL, Geubel AP. [Drug-induced hepatitis due to benzarone (Fragivix): apropos of a clinical case report]. Acta Gastroenterol Belg. 1990 Sep-Dec;53(5-6):499-503. French. PubMed PMID: 2130580.
13: Ehrly AM, Landgraf H, Saeger-Lorenz K, Vogel C. [Behavior of muscle tissue oxygen pressure in patients with severe intermittent claudication after oral administration of benzarone]. Med Welt. 1983 Mar 4;34(9):273-4. German. PubMed PMID: 6843352.
14: Paul V, Lange A. [Benzarone for leg edema caused by chronic venous insufficiency]. MMW Munch Med Wochenschr. 1983 Apr 22;125(16):343-4. German. PubMed PMID: 6408456.
15: Filipovic I, Buddecke E. The effect of 2-ethyl-3-(4-hydroxybenzoyl)-benzofuran (benzarone) on the metabolism of arterial tissue and cultured arterial smooth muscle cells. Arzneimittelforschung. 1979;29(10):1578-80. PubMed PMID: 583226.
16: Ferber H, Vergin H, Hitzenberger G. Pharmacokinetics and biotransformation of benzbromarone in man. Eur J Clin Pharmacol. 1981;19(6):431-5. PubMed PMID: 7250176.
17: Nakad A, Azzouzi K, Gerbaux A, Delcourt A, Sempoux C, Tamo F, Rahier J, Geubel AP. [Hepatitis caused by benzarone: a second case]. Gastroenterol Clin Biol. 1990;14(10):782-4. French. PubMed PMID: 2262129.
18: Mörl H, Diehm C, Zimmermann R, Schöffel G, Walter E. [Pharmacotherapeutical action on arteriosclerotic vascular diseases with benzarone (author's transl)]. MMW Munch Med Wochenschr. 1980 Feb 22;122(8):277-80. German. PubMed PMID: 6767967.
19: Tadjuidje E, Wang TS, Pandey RN, Sumanas S, Lang RA, Hegde RS. The EYA tyrosine phosphatase activity is pro-angiogenic and is inhibited by benzbromarone. PLoS One. 2012;7(4):e34806. doi: 10.1371/journal.pone.0034806. Epub 2012 Apr 24. PubMed PMID: 22545090; PubMed Central PMCID: PMC3335822.
20: Rana P, Will Y, Nadanaciva S, Jones LH. Development of a cell viability assay to assess drug metabolite structure-toxicity relationships. Bioorg Med Chem Lett. 2016 Aug 15;26(16):4003-6. doi: 10.1016/j.bmcl.2016.06.088. Epub 2016 Jun 30. PubMed PMID: 27397500.

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